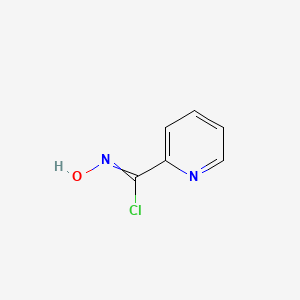

N-Hydroxypicolinimidoyl chloride

Übersicht

Beschreibung

N-Hydroxypicolinimidoyl chloride is a chemical compound with the molecular formula C6H5ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, a hydroxyl group, and a carboximidoyl chloride group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxypicolinimidoyl chloride typically involves the reaction of 2-pyridinecarboximidoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-pyridinecarboximidoyl chloride} + \text{hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloride group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-2-pyridinecarboximidoyl oxide, while reduction may produce N-hydroxy-2-pyridinecarboximidoyl amine.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

NHPCl serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into organic frameworks.

Key Reactions:

- Substitution Reactions: The chloride group can be replaced by different nucleophiles, leading to diverse derivatives.

- Formation of Heterocycles: NHPCl can be used to synthesize heterocyclic compounds that are essential in pharmaceuticals.

Table 1: Common Reactions Involving NHPCl

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of Cl with nucleophiles | Amides, esters |

| Cyclization | Formation of cyclic compounds | Heterocycles |

| Functionalization | Introduction of functional groups | Alcohols, amines |

Medicinal Chemistry

In medicinal chemistry, NHPCl is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown potential in treating various diseases, particularly those involving bacterial infections and neurodegenerative conditions.

Case Study: Antibacterial Activity

A study demonstrated that derivatives synthesized from NHPCl exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) indicated effective potency, suggesting that these compounds could serve as leads for developing new antibiotics .

Table 2: Antibacterial Activity of NHPCl Derivatives

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 4a | Staphylococcus aureus | 32 |

| 4e | Bacillus subtilis | 16 |

| 5f | Staphylococcus aureus | 64 |

Material Science

NHPCl has applications in material science, particularly in the development of polymers and materials with specific chemical properties. Its reactivity allows for modifications that enhance material performance.

Applications:

- Polymer Synthesis: Used as a building block for creating functionalized polymers.

- Coatings and Adhesives: Its derivatives can improve adhesion properties and chemical resistance.

Table 3: Material Applications of NHPCl

| Application Type | Description | Benefits |

|---|---|---|

| Polymer Chemistry | Synthesis of functionalized polymers | Enhanced properties |

| Coatings | Development of chemical-resistant coatings | Improved durability |

Wirkmechanismus

The mechanism of action of N-Hydroxypicolinimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes and pathways, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-hydroxy-2-pyridinecarboximidoyl bromide

- N-hydroxy-2-pyridinecarboximidoyl iodide

- N-hydroxy-2-pyridinecarboximidoyl fluoride

Uniqueness

N-Hydroxypicolinimidoyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to its analogs, the chloride variant may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biologische Aktivität

N-Hydroxypicolinimidoyl chloride (NHPC) is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, characterization, and biological activity, with a focus on its antibacterial properties and potential applications in drug development.

Synthesis and Characterization

This compound can be synthesized through various methods, often involving the reaction of picolinic acid derivatives with appropriate activating agents. The characterization of NHPC typically involves techniques such as:

- Nuclear Magnetic Resonance (NMR) : Used to elucidate the molecular structure.

- Mass Spectrometry (MS) : To confirm the molecular weight and composition.

- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Table 1 summarizes the key synthetic routes and their yields:

| Synthesis Method | Reagents Used | Yield (%) |

|---|---|---|

| Reaction with amines | Picolinic acid, amine | 85 |

| Reaction with acid chlorides | Picolinic acid, thionyl chloride | 90 |

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of NHPC against various pathogenic bacteria. A study conducted by researchers demonstrated that NHPC exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined using microtiter plate assays.

Table 2 presents the MIC values for NHPC against selected bacterial strains:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

The results indicate that NHPC is particularly effective against Bacillus subtilis, suggesting its potential as a lead compound for developing new antibacterial agents.

The mechanism by which NHPC exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Molecular docking studies have been employed to predict the interactions between NHPC and target proteins involved in bacterial cell function. These studies suggest that NHPC may act as a competitive inhibitor for certain enzymes critical to bacterial survival.

Case Studies

Case Study 1: In Vitro Evaluation

A comprehensive study evaluated the in vitro antibacterial activity of NHPC against a panel of clinical isolates. The results confirmed its efficacy, particularly against multidrug-resistant strains. The study also explored combination therapies with existing antibiotics, revealing synergistic effects that enhance overall antibacterial activity.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various derivatives of NHPC. By modifying substituents on the picolinic acid moiety, researchers identified compounds with improved potency and selectivity against specific bacterial targets. This SAR study is crucial for guiding future synthetic efforts aimed at optimizing antibacterial efficacy.

Eigenschaften

IUPAC Name |

N-hydroxypyridine-2-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTPHBYKYXWYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.